molecular formula C19H31ClN2O4 B5493671 N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

Cat. No. B5493671
M. Wt: 386.9 g/mol
InChI Key: YXMBMFPBQZDMJO-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, given the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure. The “tert-butyl” and “methoxy” groups suggest that it’s a type of ether, while the “acetamide” indicates the presence of a carboxamide group. The “hydrochloride” at the end suggests that this compound is a hydrochloride salt, which could affect its solubility and stability .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at any chiral centers. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. Ethers, for example, can undergo reactions like acid-catalyzed cleavage. Amides can participate in reactions like hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. The presence of the hydrochloride salt could increase the compound’s water solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. This could include tests for toxicity, flammability, and reactivity .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity if it’s intended to be a pharmaceutical .

properties

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.ClH/c1-19(2,3)21-18(22)13-25-16-8-7-14(10-17(16)23-4)11-20-12-15-6-5-9-24-15;/h7-8,10,15,20H,5-6,9,11-13H2,1-4H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMBMFPBQZDMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCCO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[2-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

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